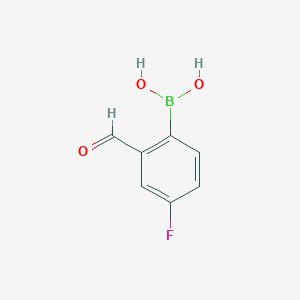
Ácido 4-anilino-2-(metiltio)pirimidina-5-carboxílico
Descripción general
Descripción
4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile organic compound with a molecular formula of C11H10N4O2S. It serves as a building block for various chemical transformations, making it valuable in synthetic chemistry. The compound features a pyrimidine ring substituted with an anilino group, a methylthio group, and a carboxylic acid group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of specialty chemicals and materials, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Anilino Group: The anilino group is introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine intermediate.
Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the anilino moiety, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions, depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid
- 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate
Comparison:
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid: Similar structure but with an amino group instead of an anilino group, which may affect its reactivity and biological activity.
- 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid: The presence of a hydroxy group can influence its solubility and hydrogen bonding capabilities.
- 4-Anilino-2-(methylthio)pyrimidine-5-carboxylate: The ester form of the compound, which may have different solubility and reactivity compared to the carboxylic acid form.
The uniqueness of 4-Anilino-2-(methylthio)pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-anilino-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-18-12-13-7-9(11(16)17)10(15-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPXFPSWBAHAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
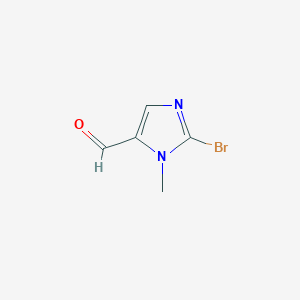
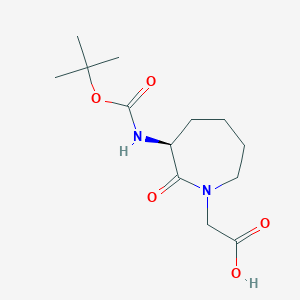
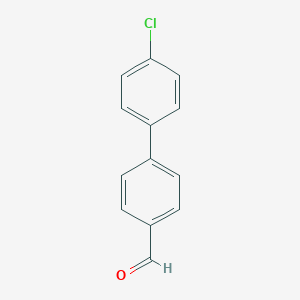
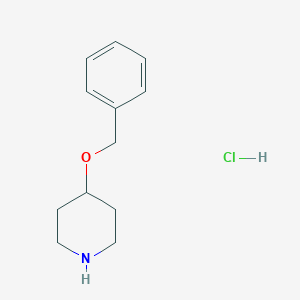



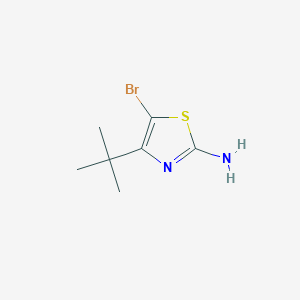
![5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B113055.png)
